Direct Head-to-Head PI3Kδ Potency Comparison: Compound 27 vs. Internal Patent Analogs
In a standardized TR-FRET biochemical assay, N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine (Compound 27) exhibited a PI3Kδ IC50 of 1.0 nM. Within the same patent series, Compound 7 displayed an IC50 of 0.4 nM (2.5-fold more potent) but with significantly altered selectivity, while Compound 23 (BDBM198027) showed a whole-blood EC50 of 0.900 nM, indicating reduced cellular translation compared to Compound 27's cellular EC50 of 0.310 nM [1] [2] [3].
| Evidence Dimension | PI3Kδ enzymatic and cellular potency |
|---|---|
| Target Compound Data | IC50 = 1.0 nM (enzymatic), EC50 = 0.310 nM (human basophil cellular assay) |
| Comparator Or Baseline | Compound 7 (US9221795): IC50 = 0.4 nM; Compound 23 (US9221795): EC50 = 0.900 nM (whole blood) |
| Quantified Difference | Compound 27 is 2.5-fold less potent enzymatically than Compound 7 but 2.9-fold more potent in cellular assays than Compound 23. |
| Conditions | Enzymatic: PI3K p110δ/p85α, TR-FRET, 30 min; Cellular: human basophils, anti-FcεR1 stimulation, 60 min preincubation. |
Why This Matters
The combination of strong enzymatic potency and superior cellular translation indicates a favorable intracellular target engagement profile, which is critical for in vivo efficacy predictions.
- [1] BindingDB, BDBM198031 (US9221795, 27). IC50 1 nM, EC50 0.310 nM. View Source
- [2] BindingDB, BDBM198011 (US9221795, 7). IC50 0.4 nM. View Source
- [3] BindingDB, BDBM198027 (US9221795, 23). EC50 0.900 nM (whole blood). View Source
